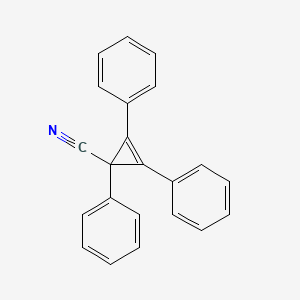
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile is a chemical compound known for its unique structure and properties. It is characterized by a cyclopropene ring substituted with three phenyl groups and a nitrile group.
Preparation Methods
The synthesis of 1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile typically involves the cyclopropanation of alkenes. One common method is the reaction of ethyl 3-(4-chlorophenyl)-2-cyanoacrylate with 1-(2-(4-bromophenyl)-2-oxoethyl)pyridin-1-ium iodide. This reaction proceeds via a cyclization mechanism, resulting in the formation of the desired cyclopropene compound . Industrial production methods may involve similar cyclopropanation reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its use in developing new pharmaceuticals.
Industry: It is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile involves its interaction with molecular targets through its reactive functional groups. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups can engage in π-π interactions with aromatic systems.
Comparison with Similar Compounds
1,2,3-Triphenylcycloprop-2-ene-1-carbonitrile can be compared with other cyclopropene derivatives, such as:
1,2,3-Triphenylcycloprop-2-en-1-ylium bromide: Similar structure but different functional groups.
1,2,3-Triphenylcyclopropane: Lacks the nitrile group, affecting its reactivity and applications.
Properties
CAS No. |
79919-09-8 |
|---|---|
Molecular Formula |
C22H15N |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1,2,3-triphenylcycloprop-2-ene-1-carbonitrile |
InChI |
InChI=1S/C22H15N/c23-16-22(19-14-8-3-9-15-19)20(17-10-4-1-5-11-17)21(22)18-12-6-2-7-13-18/h1-15H |
InChI Key |
SMTWXCRTALXZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C2(C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




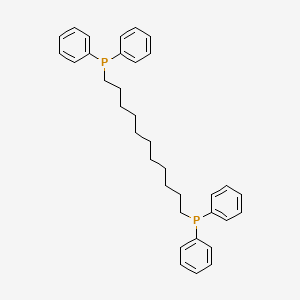

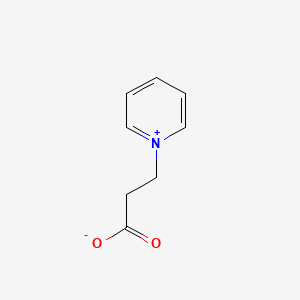
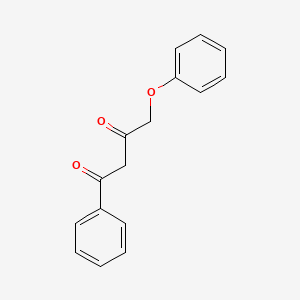
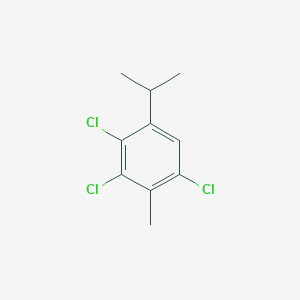
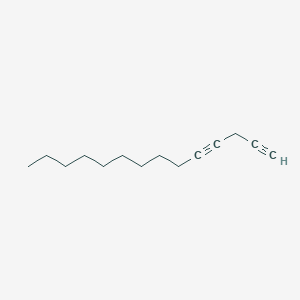
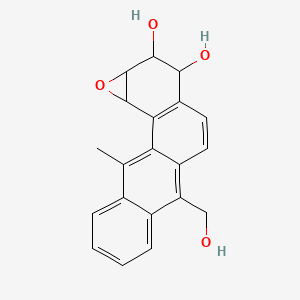
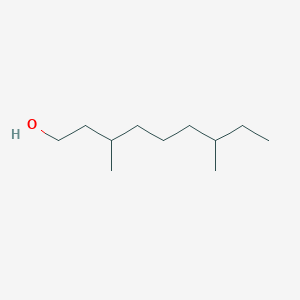
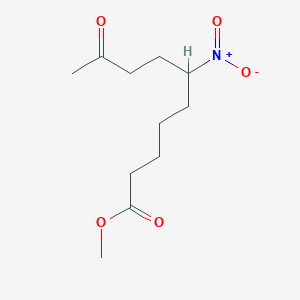
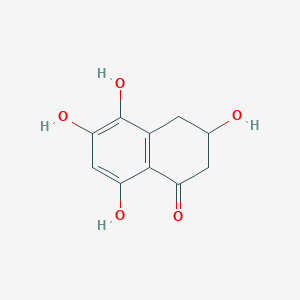
![Phosphonic acid, [(4-chlorophenyl)cyanomethyl]-, diethyl ester](/img/structure/B14414740.png)

